molecular formula C9H5Cl2NO2S B11857665 6-Chloroquinoline-4-sulfonyl chloride

6-Chloroquinoline-4-sulfonyl chloride

Cat. No.: B11857665
M. Wt: 262.11 g/mol
InChI Key: CHFWXWXHTLCAAR-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloroquinoline-4-sulfonyl chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-quinolinethiol with chlorinating agents. The reaction typically uses hydrogen chloride and sodium hypochlorite in chloroform at low temperatures (0-5°C) for about 30 minutes . The mixture is then processed to separate and purify the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow protocols to ensure consistent quality and yield. These methods use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorination process .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

6-Chloroquinoline-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinoline-2-sulfonyl chloride
  • 6-Bromoquinoline-4-sulfonyl chloride
  • 6-Fluoroquinoline-4-sulfonyl chloride

Uniqueness

6-Chloroquinoline-4-sulfonyl chloride is unique due to its specific reactivity profile and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the range of products that can be synthesized .

Properties

Molecular Formula

C9H5Cl2NO2S

Molecular Weight

262.11 g/mol

IUPAC Name

6-chloroquinoline-4-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H

InChI Key

CHFWXWXHTLCAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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